molecular formula C12H17NO2 B14807770 3-Cyclopropoxy-6-isopropyl-2-methoxypyridine

3-Cyclopropoxy-6-isopropyl-2-methoxypyridine

Cat. No.: B14807770
M. Wt: 207.27 g/mol
InChI Key: UCUAILRHARWFMG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-isopropyl-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO2. It is a pyridine derivative characterized by the presence of cyclopropoxy, isopropyl, and methoxy groups attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-isopropyl-2-methoxypyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of isopropyl and methoxy groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-isopropyl-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-6-isopropyl-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its effects on biological systems.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopropoxy-6-isopropyl-2-methoxypyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine
  • 3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine

Uniqueness

3-Cyclopropoxy-6-isopropyl-2-methoxypyridine is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-6-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)10-6-7-11(12(13-10)14-3)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

UCUAILRHARWFMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)OC

Origin of Product

United States

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